molecular formula C22H25NO7 B7830844 diethyl 1-methyl-9-oxo-8,9-dihydro-1'H-spiro[furo[3,2-f]chromene-7,4'-piperidine]-1',2-dicarboxylate

diethyl 1-methyl-9-oxo-8,9-dihydro-1'H-spiro[furo[3,2-f]chromene-7,4'-piperidine]-1',2-dicarboxylate

Cat. No.: B7830844
M. Wt: 415.4 g/mol
InChI Key: CCLRXFUGTHWDSU-UHFFFAOYSA-N
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Description

Diethyl 1-methyl-9-oxo-8,9-dihydro-1'H-spiro[furo[3,2-f]chromene-7,4'-piperidine]-1',2-dicarboxylate is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by their unique fused ring structures, which often exhibit significant biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-methyl-9-oxo-8,9-dihydro-1'H-spiro[furo[3,2-f]chromene-7,4'-piperidine]-1',2-dicarboxylate typically involves multiple steps, starting with the formation of the spiro-fused ring system. Common synthetic routes include the use of starting materials such as furo[3,2-f]chromene derivatives and piperidine derivatives. Reaction conditions often involve the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Medicine: In the medical field, this compound has been studied for its therapeutic properties. It has been investigated for its potential use in treating diseases such as cancer, diabetes, and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable asset in various chemical processes.

Mechanism of Action

The mechanism by which diethyl 1-methyl-9-oxo-8,9-dihydro-1'H-spiro[furo[3,2-f]chromene-7,4'-piperidine]-1',2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects. The exact pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Coumarin Derivatives: These compounds share a similar fused ring structure and exhibit various biological activities.

  • Indole Derivatives: These compounds also contain fused ring systems and have been studied for their medicinal properties.

  • Piperidine Derivatives: These compounds are structurally similar and are often used in pharmaceutical synthesis.

Uniqueness: Diethyl 1-methyl-9-oxo-8,9-dihydro-1'H-spiro[furo[3,2-f]chromene-7,4'-piperidine]-1',2-dicarboxylate stands out due to its unique spiro structure, which provides distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

diethyl 1-methyl-9-oxospiro[8H-furo[3,2-f]chromene-7,4'-piperidine]-1',2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO7/c1-4-27-20(25)19-13(3)17-15(29-19)6-7-16-18(17)14(24)12-22(30-16)8-10-23(11-9-22)21(26)28-5-2/h6-7H,4-5,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLRXFUGTHWDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC3=C2C(=O)CC4(O3)CCN(CC4)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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